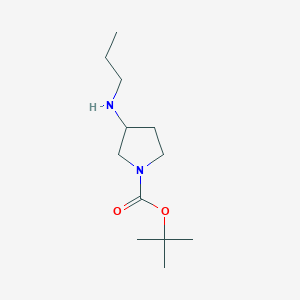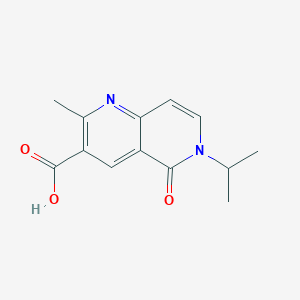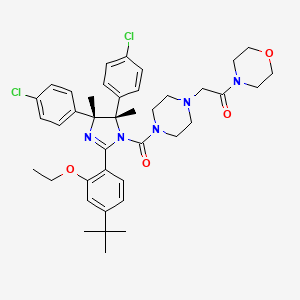
Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate, commonly referred to as TB-PP, is an organic compound with a variety of uses in scientific research. It is a colorless, crystalline solid with a molecular weight of 227.3 g/mol and a melting point of 58-60 °C. TB-PP is used in a variety of laboratory experiments, such as synthesis and reaction studies, as well as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate plays a crucial role in the enantioselective synthesis of chiral pyrrolidines. Chung et al. (2005) described its use in a practical asymmetric synthesis strategy, achieving high yields and enantioselectivity. The key steps involved catalytic asymmetric reduction, displacement, and conjugate addition reactions, culminating in a nitrile anion cyclization that forms chiral pyrrolidine with excellent yield and enantioselectivity (Chung et al., 2005).
Crystal Structure Analysis
The compound has been utilized in studies focused on understanding molecular structures. Naveen et al. (2007) synthesized a derivative and characterized it using X-ray diffraction studies. The crystal structure provided insights into the conformation of the pyrrolidine ring and the nature of intermolecular interactions (Naveen et al., 2007).
Coupling Reactions
In the field of organic synthesis, this compound has been involved in palladium-catalyzed coupling reactions. Wustrow and Wise (1991) reported its use in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its versatility in creating structurally diverse molecules (Wustrow & Wise, 1991).
Antibacterial Research
In medicinal chemistry, a derivative of tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate was used in the synthesis of antibacterial agents. Bouzard et al. (1992) explored its incorporation into fluoronaphthyridine derivatives, demonstrating its potential in developing new therapeutic agents (Bouzard et al., 1992).
Asymmetric Synthesis of Polyfluoroalkylated Prolinols
In the realm of asymmetric synthesis, the compound has been used to create polyfluoroalkylated prolinols. Funabiki et al. (2008) reported on its reduction to yield highly stereoselective products, crucial for developing pharmaceuticals and agrochemicals (Funabiki et al., 2008).
Eigenschaften
IUPAC Name |
tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTULUPDGBEPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679065 | |
| Record name | tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate | |
CAS RN |
887587-20-4 | |
| Record name | tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 2-[4-(4-methanesulfonylphenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1392819.png)

![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)



![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)
![[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine](/img/structure/B1392827.png)

![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)



